molecular formula C24H30N2O4 B2381481 3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide CAS No. 1607257-22-6

3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide

Cat. No.: B2381481
CAS No.: 1607257-22-6
M. Wt: 410.514
InChI Key: RNSCZKIJYGINCQ-UHFFFAOYSA-N
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Description

3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide is a complex organic compound with a unique structure that includes a formyl group, a methoxyphenoxy group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-formyl-2-methoxyphenol with appropriate reagents to introduce the formyl and methoxy groups. This is followed by the coupling of the resulting intermediate with 2-(4-methylphenyl)-2-pyrrolidin-1-ylethylamine under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide involves its interaction with specific molecular targets and pathways. The formyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid
  • 3-[(4-formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde
  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid

Uniqueness

3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3-(4-formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-18-5-8-20(9-6-18)21(26-12-3-4-13-26)16-25-24(28)11-14-30-22-10-7-19(17-27)15-23(22)29-2/h5-10,15,17,21H,3-4,11-14,16H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSCZKIJYGINCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CCOC2=C(C=C(C=C2)C=O)OC)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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